![molecular formula C10H19Cl2N3 B3808202 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B3808202.png)
4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride
Overview
Description
4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride is a chemical compound with the molecular formula C10H17N3.2ClH. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with a pyrazole moiety, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The dihydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pyrazole or piperidine rings.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce reduced pyrazole derivatives. Substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₁₀H₁₉Cl₂N₃
- Molecular Weight : 252.19 g/mol
- IUPAC Name : 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride
This structure features a piperidine ring substituted with a pyrazole moiety, which is significant for its biological activity.
Antidepressant Activity
Research has indicated that derivatives of piperidine compounds can exhibit antidepressant properties. Studies have shown that this compound may act on serotonin and norepinephrine reuptake inhibitors (SNRIs), which are crucial in treating depression and anxiety disorders. The incorporation of the pyrazole group is believed to enhance binding affinity to neurotransmitter receptors, thereby improving therapeutic efficacy .
Anticancer Properties
Recent investigations into the anticancer potential of piperidine derivatives have highlighted their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines, making it a candidate for further research in oncology .
Neuropharmacology
The compound's interaction with central nervous system (CNS) receptors positions it as a potential neuropharmacological agent. Its ability to cross the blood-brain barrier allows it to influence neurological pathways, which could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease .
Chemical Synthesis and Catalysis
In materials science, this compound has been explored as a building block in organic synthesis. Its unique structure allows it to serve as a ligand in coordination chemistry, potentially facilitating the development of new catalysts for organic reactions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline
- 4-(Trifluoromethyl)aniline
- 4-Methylpyrazole
- 4-(Tri(1H-pyrazol-1-yl)methyl)aniline
Uniqueness
4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
4-[(4-Methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride (CAS Number: 1211465-56-3) is a compound that has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer, anti-inflammatory, and antimicrobial agent, along with relevant case studies and research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₉Cl₂N₃ |
Molecular Weight | 236.19 g/mol |
IUPAC Name | This compound |
Physical Form | Solid |
Purity | ≥ 95% |
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the effectiveness of pyrazole derivatives against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin showed a synergistic effect , enhancing cytotoxicity against resistant cancer cells .
Case Study:
In vitro tests demonstrated that specific pyrazole derivatives significantly inhibited cell proliferation in MDA-MB-231 cells, suggesting their potential as effective adjuncts in chemotherapy regimens for aggressive breast cancer subtypes .
Anti-inflammatory Activity
The compound also displays anti-inflammatory properties. Pyrazole derivatives have been recognized for their ability to inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds candidates for treating inflammatory diseases .
Antimicrobial Activity
Antimicrobial studies reveal that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .
Table: Antimicrobial Activity of Pyrazole Derivatives
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
This compound | 0.0039 - 0.025 | S. aureus, E. coli |
Other Pyrazole Derivatives | Varies | Various Bacterial Strains |
The biological activities of pyrazole derivatives can be attributed to their ability to interact with specific molecular targets:
- Inhibition of Kinases: Many pyrazole compounds act as inhibitors of kinases involved in cancer progression, such as BRAF(V600E) and EGFR.
- Modulation of Inflammatory Pathways: By inhibiting COX enzymes, these compounds reduce the synthesis of prostaglandins, which play a critical role in inflammation.
- Disruption of Bacterial Cell Walls: The antimicrobial action is likely due to structural interference with bacterial cell wall synthesis or function.
Properties
IUPAC Name |
4-[(4-methylpyrazol-1-yl)methyl]piperidine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c1-9-6-12-13(7-9)8-10-2-4-11-5-3-10;;/h6-7,10-11H,2-5,8H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTSJYPJSZUOLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CCNCC2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679017 | |
Record name | 4-[(4-Methyl-1H-pyrazol-1-yl)methyl]piperidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211465-56-3 | |
Record name | 4-[(4-Methyl-1H-pyrazol-1-yl)methyl]piperidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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